molecular formula C27H24ClN5O3S B3019895 2-(4-chlorophenoxy)-N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)acetamide CAS No. 391950-97-3

2-(4-chlorophenoxy)-N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)acetamide

Cat. No. B3019895
CAS RN: 391950-97-3
M. Wt: 534.03
InChI Key: UOIXFEZOSNVPTM-UHFFFAOYSA-N
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Description

The compound "2-(4-chlorophenoxy)-N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)acetamide" is a complex molecule that appears to be related to a family of acetamide derivatives with potential biological activities. While the specific compound is not directly mentioned in the provided papers, these papers discuss related structures and their synthesis, molecular structure, and potential applications, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of related acetamide derivatives often involves multi-step reactions with careful selection of starting materials and reaction conditions. For instance, the synthesis of N-phenyl-2,2-di(4-chlorophenoxy)acetamide required the reaction of 4-chlorophenol with N-phenyl dichloroacetamide, using tetrahydrofuran (THF) as the solvent and anhydrous potassium carbonate as the base . Similarly, the synthesis of another indole acetamide derivative involved stirring a precursor compound with 1H-indole-2-carboxylic acid in dry dichloromethane (DCM), followed by the addition of reagents such as lutidine and TBTU . These methods suggest that the synthesis of the compound would likely require careful planning and optimization of reaction conditions to achieve good yields.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized using various spectroscopic techniques, including MS, FT-IR, 1H NMR, 13C NMR, UV-visible, and elemental analysis . Additionally, single-crystal X-ray diffraction studies can provide detailed three-dimensional structures . For example, the structure of 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide was determined, showing the orientation of the chlorophenyl ring with respect to the thiazole ring . These techniques would be essential in analyzing the molecular structure of the compound .

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives can lead to various transformations and the formation of new compounds. For instance, the methylene group modifications of N-(isothiazol-5-yl)phenylacetamides have been explored, resulting in derivatives that retain insecticidal activity . Cyclization reactions have also been reported, such as the transformation of N-arylidene-2-(acetamido)-3-(4-chlorophenyl)acrylohydrazides into imidazolin-5-ones . These studies indicate that the compound may also undergo interesting chemical reactions that could be explored for potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives can be influenced by their molecular structure. Density functional theory (DFT) calculations, vibrational analysis, and frontier molecular orbital analysis can provide insights into the electronic properties and stability of these compounds . Hirshfeld surface analysis and energy frameworks can be used to investigate intermolecular interactions and the stability of the crystal structure . These analyses would be relevant for understanding the properties of the compound .

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24ClN5O3S/c28-20-10-12-22(13-11-20)36-17-25(34)29-16-24-30-31-27(33(24)21-7-2-1-3-8-21)37-18-26(35)32-15-14-19-6-4-5-9-23(19)32/h1-13H,14-18H2,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOIXFEZOSNVPTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(N3C4=CC=CC=C4)CNC(=O)COC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)acetamide

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